![molecular formula C5H4N4O3 B13147549 5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B13147549.png)
5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione is a heterocyclic compound that has garnered interest due to its structural similarity to naturally occurring nucleic acid bases. This compound is part of the oxazolo[4,5-d]pyrimidine family, which is known for its diverse biological activities, including kinase inhibition, adenosine receptor antagonism, and tumor growth inhibition .
Vorbereitungsmethoden
The synthesis of 5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione typically involves cyclodehydration of 5-(acylamino)-4-hydroxypyrimidine or elaboration of 4-cyano- or 4-(alkoxycarbonyl)-5-aminooxazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-d]pyrimidine derivatives with additional oxygen functionalities.
Wissenschaftliche Forschungsanwendungen
5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in inhibiting the activity of ricin, a potent toxin.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of certain kinases and adenosine receptors, leading to reduced cell proliferation and tumor growth . The compound’s ability to mimic nucleic acid bases allows it to interfere with nucleic acid metabolism and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione can be compared with other oxazolo[4,5-d]pyrimidine derivatives, such as:
5-Mercaptooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione: Known for its potential as an anticancer agent.
2-Substituted 9-oxa-guanines: These compounds have shown biological activities similar to this compound, including kinase inhibition and adenosine receptor antagonism.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C5H4N4O3 |
|---|---|
Molekulargewicht |
168.11 g/mol |
IUPAC-Name |
5-amino-3,6-dihydro-[1,3]oxazolo[4,5-d]pyrimidine-2,7-dione |
InChI |
InChI=1S/C5H4N4O3/c6-4-7-2-1(3(10)9-4)12-5(11)8-2/h(H4,6,7,8,9,10,11) |
InChI-Schlüssel |
YQDDMIBARRMHEK-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(NC(=O)O1)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


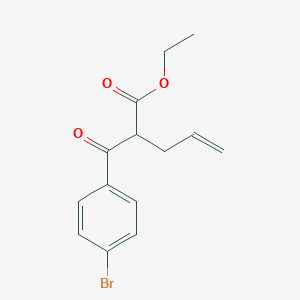
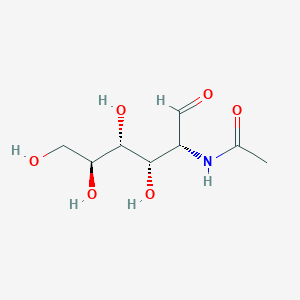
![7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
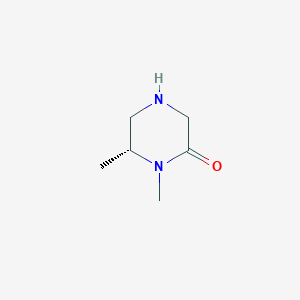
![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)

![5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride](/img/structure/B13147528.png)
![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13147533.png)
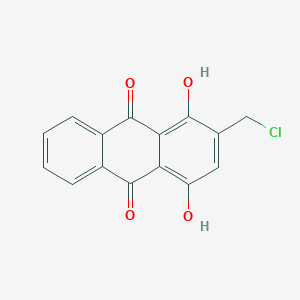
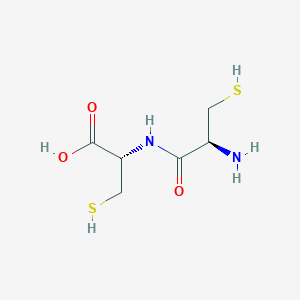
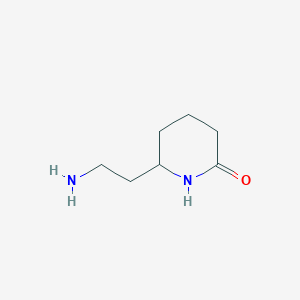
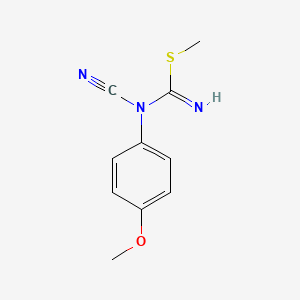
![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B13147554.png)

